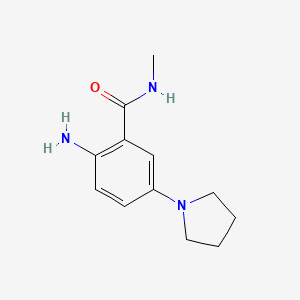
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide
Vue d'ensemble
Description
“N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” likely refers to a compound that contains a benzamide group, an amino group, and a pyrrolidine ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzamides are typically synthesized through the reaction of benzoic acid with ammonia or amines . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring attached to an amide group, an amino group, and a pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents present. Generally, benzamides can undergo reactions typical of both amides and benzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stability .Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide and related substances have been utilized in nonaqueous capillary electrophoretic separation. This method is significant for quality control in pharmaceuticals, particularly for substances like imatinib mesylate (IM) and related compounds. The methodology developed demonstrated effectiveness and affordability for analytical quality control (Ye et al., 2012).
Synthesis and Neuroleptic Activity
Research has explored the synthesis of benzamides, including derivatives of this compound, for potential neuroleptic activities. These compounds were tested for their inhibitory effects on stereotyped behavior in rats, revealing a strong correlation between their structure and neuroleptic activity (Iwanami et al., 1981).
Synthesis via Iodocyclization
Innovative methods have been developed for synthesizing pyrrolidine-substituted benzamides, including this compound, via iodocyclization. This approach highlights the versatility and potential applications of these compounds in various chemical syntheses and pharmaceutical developments (Oliveira et al., 2007).
Histone Deacetylase Inhibition
Some derivatives of this compound have been identified as isotype-selective inhibitors of histone deacetylases (HDACs). These compounds are of interest due to their potential in cancer therapy, as they exhibit significant antitumor activity and have entered clinical trials (Zhou et al., 2008).
5-HT1A Receptor Agonists
This compound derivatives have been synthesized as selective agonists for the 5-HT1A receptor, indicating their potential use in neurological and psychiatric treatments. Such compounds have shown potent and selective activity in receptor-binding studies (Fujio et al., 2000).
Dopamine D2 Receptor Imaging
Research has also focused on substituted benzamides, including this compound derivatives, for their role in dopamine D2 receptor imaging. This application is critical in diagnosing and understanding various neurological disorders, especially in the field of nuclear medicine (Chang et al., 1992).
Mécanisme D'action
Target of Action
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide, also known as 2-Amino-N-methyl-5-(pyrrolidin-1-yl)benzamide, is a complex compound with potential therapeutic applications. While specific information about this compound is limited, it’s worth noting that similar compounds have been found to target various receptors and enzymes. For instance, certain indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
For example, certain indole derivatives have been found to have diverse biological activities, suggesting they may have favorable ADME properties .
Result of Action
For instance, certain indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities .
Action Environment
For example, the activity of certain indole derivatives can be influenced by factors such as pH, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors on the cell surface, which can modulate signal transduction pathways. For instance, this compound has been shown to interact with G-protein coupled receptors, leading to the activation or inhibition of downstream signaling cascades . Additionally, this compound can inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to modulate neurotransmitter release by affecting calcium ion channels . In immune cells, it can alter cytokine production and secretion, thereby impacting immune responses . Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to conformational changes that either activate or inhibit their function . For instance, binding to G-protein coupled receptors can result in the activation of intracellular signaling pathways, while binding to kinases can inhibit their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged modulation of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biological responses . For example, in rodent models, low doses of this compound have been shown to modulate neurotransmitter release without causing toxicity . At higher doses, adverse effects such as neurotoxicity or immunosuppression may occur . These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis or the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic or nuclear proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its affinity for specific cell types or extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors . Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production . The precise subcellular localization of this compound is essential for understanding its biological effects and therapeutic potential.
Propriétés
IUPAC Name |
2-amino-N-methyl-5-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOPKDWRNMWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258303 | |
| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339011-02-7 | |
| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1339011-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)

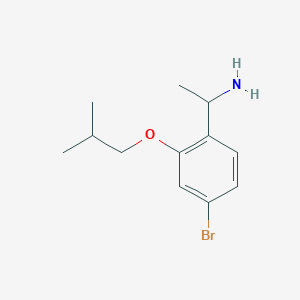
![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

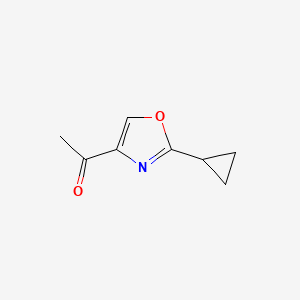

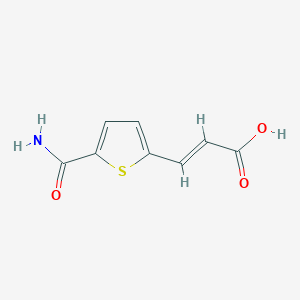

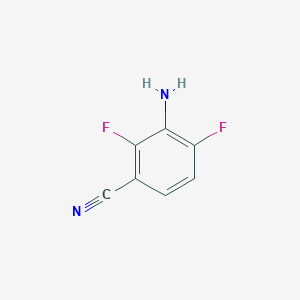
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)


